molecular formula C21H32BClN2O5 B1522268 tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate CAS No. 1262133-83-4

tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate

Katalognummer: B1522268
CAS-Nummer: 1262133-83-4
Molekulargewicht: 438.8 g/mol
InChI-Schlüssel: AMZFPYJLHWLHGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate is a boronic ester-containing compound with the molecular formula C₂₁H₃₂BClN₂O₅ and a molecular weight of 438.75 g/mol (CAS: 1262133-83-4) . The structure comprises a pyrrolidine ring linked via a methyleneoxy group to a 6-chloropyridine moiety substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This boronate ester is critical for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry and materials science .

Eigenschaften

IUPAC Name

tert-butyl 3-[[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32BClN2O5/c1-19(2,3)28-18(26)25-9-8-14(12-25)13-27-15-10-16(17(23)24-11-15)22-29-20(4,5)21(6,7)30-22/h10-11,14H,8-9,12-13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZFPYJLHWLHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)OCC3CCN(C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32BClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674061
Record name tert-Butyl 3-({[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxy}methyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262133-83-4
Record name tert-Butyl 3-({[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxy}methyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wirkmechanismus

Remember, this compound’s precise mechanism awaits further investigation. Researchers continue to explore its potential therapeutic applications, and perhaps one day, we’ll unravel its secrets completely! 🧪🔍 . If you have any more questions or need additional information, feel free to ask!

Biologische Aktivität

Chemical Identity
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C21H32BClN2O5C_{21}H_{32}BClN_{2}O_{5} and a molecular weight of approximately 438.75 g/mol. Its structure features a pyrrolidine core with a tert-butyl ester and a dioxaborolane moiety, which is significant for its biological interactions.

Biological Activity

Mechanism of Action
The biological activity of this compound primarily revolves around its ability to interact with various biological targets, particularly in the context of cancer and infectious diseases. The presence of the pyridine and dioxaborolane groups suggests potential mechanisms involving enzyme inhibition or modulation of signal transduction pathways.

In Vitro Studies
Recent studies have indicated that derivatives of similar structures can exhibit potent inhibitory effects on cancer cell lines. For instance, compounds with similar scaffolds have shown IC50 values in the nanomolar range against various cancer types. Notably, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, demonstrating a significant selectivity over non-cancerous cells like MCF10A .

Case Studies

  • Cancer Cell Proliferation Inhibition
    In a study focusing on pyrimidine derivatives, compounds analogous to tert-butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate exhibited strong anti-proliferative effects against various cancer cell lines. The data showed that these compounds could significantly inhibit cell growth while presenting lower toxicity profiles against normal cells .
  • Metastasis Inhibition
    Another significant finding was related to the compound's ability to inhibit lung metastasis in mouse models injected with MDA-MB-231 cells. The treatment led to reduced metastatic nodules compared to controls and established a promising therapeutic window for further development .

Table 1: Summary of Biological Activity

Activity TypeTarget Cell LineIC50 (μM)Selectivity Index
Anti-proliferativeMDA-MB-231 (TNBC)0.126High
Anti-proliferativeMCF10A (Normal)> 2.0Low
Metastasis InhibitionMouse ModelN/AN/A

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC21H32BClN2O5
Molecular Weight438.75 g/mol
CAS Number1262133-83-4
Purity>95%

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Halogen vs. Boronate : Replacement of the boronate group with iodine (e.g., in ) eliminates Suzuki coupling utility but enhances electrophilicity for nucleophilic substitutions.
  • Substituent Position : The boronate group on pyridine (target compound) enables direct aryl-aryl coupling, whereas aliphatic boronate (Compound 26 ) is less reactive in cross-couplings.

Boronate Esters with Heterocyclic Cores

The target compound’s pyridine core distinguishes it from pyrazole-based boronic esters , which exhibit distinct electronic and steric properties:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Application Notes
tert-Butyl 3-methyl-5-(dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate Pyrazole C₁₈H₂₆BN₃O₄ 359.23 Lower steric hindrance for coupling
tert-Butyl 4-(dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate Pyrazole C₁₄H₂₃BN₂O₄ 294.16 Compact structure for rapid reactions

Key Comparison :

Functional Group Modifications

  • Linker Variations :
    • The target compound uses a methyleneoxy (-OCH₂-) linker. Compound 28 employs a methoxypropan-2-yl linker, introducing conformational flexibility.
    • tert-Butyldimethylsilyloxy (TBS) Protection : In HB615 , a TBS group replaces the boronate, enhancing stability but requiring deprotection for further reactions.

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis generally proceeds through the following key stages:

Detailed Preparation Steps

Formation of the Boronate Ester on the Pyridine Ring

  • Method : Miyaura borylation is the primary method to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety on the pyridine ring.
  • Reagents and Conditions :
    • Starting from a halogenated pyridine derivative (e.g., 5-bromo-6-chloropyridin-3-ol or similar).
    • Use of bis(pinacolato)diboron as the boron source.
    • Palladium catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.
    • Base: Potassium acetate (KOAc) or similar.
    • Solvent: Anhydrous 1,4-dioxane or dimethylformamide (DMF).
    • Temperature: 80–85 °C.
    • Atmosphere: Inert (nitrogen or argon) to avoid oxidation.
  • Reaction Time : Typically 4–16 hours depending on scale and substrate.
  • Example Yield : Around 40–90% depending on substrate and conditions.

This step converts a halogenated pyridine into the corresponding boronate ester with retention of the chloro substituent at the 6-position, crucial for subsequent reactivity and selectivity.

Formation of the Pyridin-3-yloxy Linkage to Pyrrolidine

  • Method : Nucleophilic substitution or coupling of the pyridin-3-ol derivative with a pyrrolidine derivative bearing a suitable leaving group or activated site.
  • Typical Reaction :
    • The hydroxyl group at the 3-position of the pyridine reacts with a bromomethyl or chloromethyl pyrrolidine derivative.
    • Base-mediated conditions to promote ether formation.
  • Protection : The pyrrolidine nitrogen is protected as a tert-butyl carbamate (Boc group) to prevent side reactions.
  • Reagents :
    • tert-Butyl chloroformate for carbamate formation.
    • Base such as triethylamine.
  • Conditions :
    • Low temperature (0–5 °C) to minimize side reactions during carbamate formation.
    • Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
  • Outcome : Formation of tert-butyl 3-((6-chloro-5-(pinacol boronate)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate.

This step links the boronate-functionalized pyridine to the pyrrolidine ring via an ether bond, while the Boc group protects the amine functionality.

Reaction Conditions and Optimization

Step Reagents & Catalysts Solvent Temperature Atmosphere Time Yield (%)
Miyaura Borylation Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc 1,4-Dioxane/DMF 80–85 °C N₂/Ar 4–16 h 40–90
Ether Formation (Pyridin-3-yloxy linkage) Pyridin-3-ol derivative, protected pyrrolidine alkyl halide DCM/THF 0–25 °C Ambient Several h 70–85
Boc Protection of Pyrrolidine tert-Butyl chloroformate, triethylamine DCM/THF 0–5 °C Ambient 1–3 h >90

Purification and Characterization

  • Purification Methods :
    • Column chromatography on silica gel using gradient elution (hexane/ethyl acetate).
    • Recrystallization from ethanol/water mixtures to enhance purity.
  • Characterization Techniques :
    • Nuclear Magnetic Resonance (NMR): ^1H NMR signals for tert-butyl protons at ~1.36 ppm confirm Boc protection.
    • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
    • Fourier-Transform Infrared Spectroscopy (FT-IR): Identification of carbamate C=O stretch (~1680–1720 cm⁻¹).
    • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purity assessment.

Research Findings and Notes on Preparation

  • The boronate ester group is stable under the basic conditions used during the ether formation and Boc protection steps but sensitive to protic solvents.
  • The chloro substituent at the 6-position of the pyridine ring enhances electrophilicity and can be used for further functionalization if desired.
  • The tert-butyl carbamate group provides stability and solubility advantages, facilitating handling and purification.
  • The overall synthetic route is modular, allowing for variation in substituents for structure-activity relationship studies in medicinal chemistry or materials science.

Summary Table of Preparation Methods

Preparation Aspect Description
Key Synthetic Strategy Sequential Miyaura borylation, ether bond formation, and Boc protection
Boronate Ester Formation Pd-catalyzed Miyaura borylation of halogenated pyridine with bis(pinacolato)diboron
Pyridin-3-yloxy Linkage Formation Nucleophilic substitution of pyridin-3-ol with protected pyrrolidine alkyl halide
Protective Group Installation Boc protection of pyrrolidine amine using tert-butyl chloroformate under mild basic conditions
Typical Yields 40–90% for borylation; 70–85% for ether formation; >90% for Boc protection
Purification Silica gel chromatography, recrystallization
Characterization NMR, HRMS, FT-IR, TLC, HPLC

Q & A

Q. What are the key synthetic routes for preparing this compound?

The synthesis typically involves sequential functionalization of the pyrrolidine and pyridine moieties. A common approach includes:

  • Step 1: Coupling a tert-butyl-protected pyrrolidine derivative with a chloropyridine intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the ether linkage .
  • Step 2: Introducing the dioxaborolane group via Suzuki-Miyaura cross-coupling or direct borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst .
  • Industrial Optimization: Continuous flow microreactors enhance scalability and yield by improving heat/mass transfer .

Q. What analytical techniques are recommended for characterizing its purity and structure?

  • LC-MS: Monitors reaction progress and confirms molecular weight (e.g., [M+H]⁺ peak) .
  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assigns protons/carbons in the pyrrolidine (δ 1.4–1.5 ppm for tert-butyl) and pyridine (δ 7.5–8.5 ppm) moieties .
    • ¹¹B NMR: Verifies boron incorporation (δ ~30 ppm for dioxaborolane) .
  • HPLC: Quantifies purity (>95% for biological assays) .

Q. What are its primary applications in medicinal chemistry research?

  • Suzuki-Miyaura Cross-Coupling: The dioxaborolane group enables carbon-carbon bond formation for synthesizing biaryl drug candidates (e.g., kinase inhibitors) .
  • Prodrug Development: The tert-butyl carbamate protects amine functionalities, enhancing metabolic stability during in vivo studies .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this compound?

  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures (3:1) at 80°C yields >85% coupling efficiency .
  • Base Sensitivity: Use mild bases (e.g., K₃PO₄) to prevent decomposition of the dioxaborolane group .
  • Contradictions: Batch reactors may require longer reaction times (24–48 hrs) compared to flow systems (2–4 hrs) .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Case Example: Discrepancies in ¹H NMR splitting patterns may arise from rotational restrictions in the pyrrolidine ring. Use variable-temperature NMR to confirm dynamic behavior .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry (e.g., tert-butyl group orientation) .

Q. What strategies improve the stability of the dioxaborolane moiety in aqueous conditions?

  • Lyophilization: Store the compound as a lyophilized powder to minimize hydrolysis .
  • Buffered Solutions: Use pH 7.4 PBS with 10% DMSO to stabilize boronates in biological assays .
  • Analog Studies: Fluorinated dioxaborolane derivatives (e.g., 5-fluoropyrazine analogs) show enhanced stability .

Methodological Considerations

  • Safety: Follow GHS precautionary codes P201 (obtain specialized instructions) and P210 (avoid ignition sources) when handling boronates .
  • Data Reproducibility: Document reaction parameters (e.g., solvent purity, Pd catalyst lot) to address batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.